molecular formula C22H16N4O2S2 B2948672 N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895011-13-9

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2948672
CAS No.: 895011-13-9
M. Wt: 432.52
InChI Key: IIKBVKZEEGOBQA-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, supplied for research use only. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known for its diverse biological activities. Compounds based on the 6-methoxybenzo[d]thiazole structure have been investigated as small-molecule activators of the p53 tumor suppressor pathway. Research on closely related isoxazole derivatives has demonstrated potent cytotoxicity against various cancer cell lines, including COLO-205, MCF7, and A549, by inducing G2/M cell cycle arrest and initiating mitochondrial-dependent apoptosis . The structural motif of an amide group linked to the 2-position of the benzo[d]thiazole ring is a common feature in compounds that exhibit specific supramolecular aggregation through hydrogen bonding, which can be a relevant property in materials science and crystallography studies . This product is intended for laboratory research by qualified professionals. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O2S2/c1-28-15-8-9-17-19(11-15)30-22(25-17)26(13-14-5-4-10-23-12-14)21(27)20-24-16-6-2-3-7-18(16)29-20/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKBVKZEEGOBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound belonging to the benzothiazole derivatives class, recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C14H15N3O2SC_{14}H_{15}N_{3}O_{2}S, indicating the presence of nitrogen, oxygen, and sulfur in addition to carbon and hydrogen. The structure features a benzothiazole ring substituted with a methoxy group and a pyridine moiety, which enhances its biological activity compared to other derivatives.

Anticonvulsant Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticonvulsant properties. For instance, compounds structurally similar to this compound have shown efficacy in reducing seizure activity in animal models. One study reported that specific benzothiazole derivatives displayed lower neurotoxicity and higher protective indices compared to standard anticonvulsants like sodium valproate .

Anticancer Activity

Benzothiazole derivatives are also explored for their anticancer properties. The compound has been implicated in inhibiting various kinases associated with cancer progression. Inhibitors targeting PDK1 and other kinases such as FGFR3 and NTRK3 have shown promise in treating myeloproliferative disorders and other malignancies . The unique substitution pattern of the compound may contribute to its selective inhibition of these kinases.

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has been well-documented. Compounds similar to this compound have demonstrated activity against various bacterial strains, suggesting their utility as antimicrobial agents. The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration.

The pharmacological effects of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound selectively inhibits key kinases involved in cell signaling pathways, which are crucial for cell proliferation and survival.
  • Neurotransmission Modulation : Its anticonvulsant effects may be mediated through GABAergic neurotransmission modulation, enhancing inhibitory signals in the central nervous system .
  • Antimicrobial Action : The mechanism behind its antimicrobial activity may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Case Studies

Case Study 1: Anticonvulsant Evaluation
A study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock (MES) test. Compounds showed significant protective indices, indicating effective seizure control with minimal toxicity. Notably, one derivative exhibited an ED50 value of 160.4 mg/kg, outperforming standard treatments .

Case Study 2: Anticancer Potential
Research on benzothiazole derivatives indicated that they could inhibit PDK1 effectively, leading to reduced tumor growth in xenograft models. This suggests a promising avenue for developing targeted cancer therapies based on this scaffold .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Weight Notable Features Reference
Target Compound 6-methoxybenzothiazole, pyridin-3-ylmethyl 380.4* Dual benzothiazole cores, pyridine moiety
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide Morpholinopropyl group N/A Enhanced solubility due to morpholine
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide Nitro group, thiadiazole-ureido chain N/A VEGFR-2 inhibition, antitumor activity
N-(6-Methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide Isoxazole ring, 5-methyl group 380.4 Isoxazole enhances metabolic stability
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide Coumarin-benzimidazole hybrid N/A Broad-spectrum antimicrobial activity

*Molecular weight inferred from structurally similar compound in .

Physicochemical and Pharmacokinetic Properties

  • Water Solubility : The pyridin-3-ylmethyl group may improve solubility compared to purely lipophilic analogues (e.g., naphthyl-substituted Compound 14) .
  • Metabolic Stability: Isoxazole-containing derivatives (e.g., ) exhibit longer half-lives than non-heterocyclic variants.
  • Bioavailability : Molecular weight (~380.4) aligns with Lipinski’s rules, suggesting oral bioavailability .

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis of this bifunctional benzothiazole-pyridine hybrid requires careful planning of reaction steps, solvent selection, and catalyst systems. Key considerations include:

  • Precursor Compatibility: Use 6-methoxybenzothiazole and pyridinylmethylamine derivatives as primary precursors, ensuring their reactivity in coupling/condensation reactions (e.g., amidation or nucleophilic substitution) .
  • Catalyst Optimization: Copper iodide (CuI) or palladium-based catalysts are often employed for cross-coupling steps, as seen in analogous thiazole syntheses .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency for benzothiazole derivatives, while ethanol/water mixtures may aid in intermediate purification .
  • Yield Improvement: Multi-step reactions often yield 30–60% final products; optimizing stoichiometry, temperature (e.g., reflux at 80–100°C), and reaction time (12–24 hr) can mitigate losses .

Basic: Which spectroscopic methods are essential for confirming the compound’s structure?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • 1H/13C NMR: Identify proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in benzothiazole/pyridine rings at δ 7.0–8.5 ppm) and carbon signals (e.g., carbonyl carbons at δ 165–170 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C-S bonds (~650 cm⁻¹) .
  • HPLC-MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₂₀H₁₅N₃O₂S₂: 418.06) .

Advanced: How can researchers resolve discrepancies in NMR or mass spectrometry data during structural analysis?

Methodological Answer:
Conflicting spectral data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Cross-Validation: Compare experimental NMR shifts with computed spectra (e.g., DFT calculations) or literature values for analogous compounds (e.g., N-(benzothiazol-2-yl)carboxamides) .
  • Isotopic Labeling: Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent peaks and clarify overlapping signals .
  • High-Resolution MS: Confirm exact mass (e.g., HRMS-ESI) to distinguish between isobaric impurities and the target compound .

Advanced: What strategies improve the low yield of coupling reactions involving benzothiazole and pyridine derivatives?

Methodological Answer:
Low yields in coupling steps (e.g., amidation, Suzuki-Miyaura) can be addressed via:

  • Catalyst Screening: Test Pd(OAc)₂/XPhos or CuI/1,10-phenanthroline systems to enhance cross-coupling efficiency .
  • Microwave Assistance: Reduce reaction time (e.g., 2 hr vs. 24 hr) and improve regioselectivity under controlled microwave irradiation .
  • Protecting Groups: Temporarily protect reactive sites (e.g., pyridine nitrogen) to prevent side reactions .

Advanced: How can computational modeling predict the bioactivity or binding interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). For example, docking studies on similar thiazole derivatives revealed hydrogen bonding with active-site residues .
  • QSAR Modeling: Correlate structural features (e.g., methoxy group electronegativity, logP) with biological activity data from analogs .
  • MD Simulations: Assess binding stability over time (50–100 ns trajectories) to prioritize synthesis targets .

Advanced: How should researchers handle conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo, which may explain efficacy gaps .
  • Formulation Adjustments: Optimize solubility via salt formation (e.g., hydrochloride) or nanoencapsulation to enhance bioavailability .
  • Target Engagement Assays: Use Western blotting or ELISA to confirm target modulation in vivo, ensuring the compound reaches therapeutic concentrations .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., thionyl chloride) .
  • Waste Disposal: Segregate halogenated/organic waste and use licensed disposal services for benzothiazole derivatives .

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